molecular formula C23H22ClNOS2 B4935104 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

Cat. No.: B4935104
M. Wt: 428.0 g/mol
InChI Key: IGLWPNREMTYDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide, commonly known as CB-839, is a small molecule inhibitor that targets the metabolic enzyme glutaminase. Glutaminase is an important enzyme in the process of glutamine metabolism, which is essential for the growth and survival of cancer cells. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

CB-839 works by inhibiting the activity of glutaminase, which is an enzyme that is essential for the metabolism of glutamine in cancer cells. By blocking this enzyme, CB-839 can effectively starve cancer cells of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the levels of various metabolites that are important for cancer cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-839 is its specificity for glutaminase, which makes it a potentially safer and more effective treatment than other drugs that target multiple metabolic pathways. However, one limitation of CB-839 is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.

Future Directions

There are several potential future directions for research on CB-839. One area of focus is the development of more effective combination therapies that can enhance the efficacy of CB-839 in treating cancer. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with CB-839. Finally, there is ongoing research into the development of new and improved glutaminase inhibitors that may have even greater efficacy and specificity than CB-839.

Synthesis Methods

The synthesis of CB-839 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. The thiol is then reacted with 2-bromoethylamine hydrobromide to form N-(2-chlorobenzyl)-2-ethanethiol. This compound is then reacted with 4-(phenylthiomethyl)benzoic acid to form CB-839.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models, and has shown promising results as a potential treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has been particularly effective in combination with other cancer therapies such as chemotherapy and radiation therapy.

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNOS2/c24-22-9-5-4-6-20(22)17-27-15-14-25-23(26)19-12-10-18(11-13-19)16-28-21-7-2-1-3-8-21/h1-13H,14-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWPNREMTYDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.